![molecular formula C12H9N3O B11893851 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one CAS No. 61317-48-4](/img/structure/B11893851.png)
1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone is a heterocyclic compound that combines the structural features of pyrazole and quinoline. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of nitrogen atoms within its structure imparts distinct chemical properties, making it a valuable subject for research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone typically involves the condensation of quinoline derivatives with hydrazine or its derivatives. One common method includes the reaction of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine, followed by cyclization . The reaction is usually carried out in a solvent such as tetrahydrofuran under reflux conditions to yield the desired pyrazoloquinoline .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions: 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanol.
Substitution: Halogenated pyrazoloquinoline derivatives.
科学研究应用
1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. For instance, it may inhibit specific kinases involved in disease pathways by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
相似化合物的比较
1H-Pyrazolo[3,4-b]quinoline: Shares a similar core structure but differs in the position of the nitrogen atoms.
4-(3H-Pyrazolo[4,3-f]quinolin-7-yl)-N-(2-(dimethylamino)ethyl)benzamide: A derivative with additional functional groups that enhance its biological activity.
Uniqueness: 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone is unique due to its specific arrangement of nitrogen atoms and the presence of the ethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
61317-48-4 |
|---|---|
分子式 |
C12H9N3O |
分子量 |
211.22 g/mol |
IUPAC 名称 |
1-pyrazolo[4,3-f]quinolin-3-ylethanone |
InChI |
InChI=1S/C12H9N3O/c1-8(16)15-12-5-4-11-9(3-2-6-13-11)10(12)7-14-15/h2-7H,1H3 |
InChI 键 |
WXDOWOHPYAPHRG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C2=C(C=N1)C3=C(C=C2)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11893779.png)
![3-Methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11893782.png)
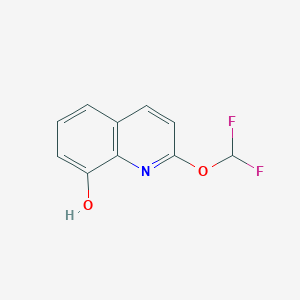
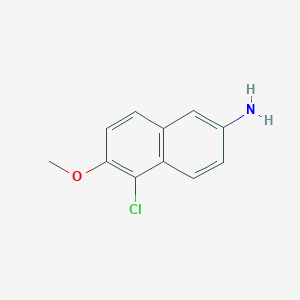

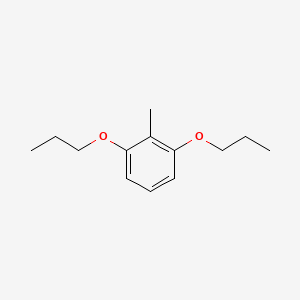
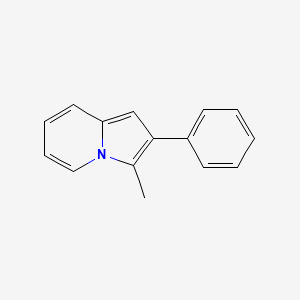
![1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11893836.png)
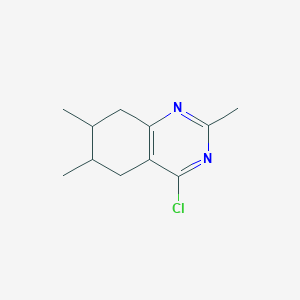

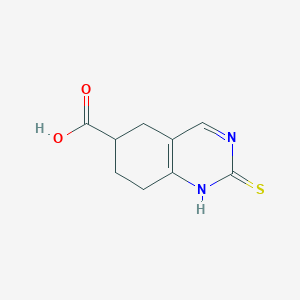

![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)
